molecular formula C14H10ClNO2S B2925257 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 924643-46-9

4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2925257
CAS No.: 924643-46-9
M. Wt: 291.75
InChI Key: RSSDGTWQCKOKDK-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a synthetic organic compound belonging to the class of thienopyrroles, which are heterocyclic compounds containing a thiophene ring fused to a pyrrole ring . This high-purity reagent serves as a key chemical scaffold and precursor in medicinal chemistry and drug discovery research. The thieno[3,2-b]pyrrole-5-carboxamide core is a promising chemotype with demonstrated biological activity. Recent research has identified derivatives of this scaffold as potent, selective, and cytocidal anti-giardial agents, exhibiting in vitro growth inhibitory activity at nanomolar concentrations (IC₅₀ ≤ 10 nM) against multiple Giardia strains, including metronidazole-resistant parasites . Preclinical studies of related compounds have shown favorable profiles, being well-tolerated in mice, not impacting the normal gut microbiota, and reducing parasite burden, highlighting the value of this chemical series in developing new anti-parasitic therapeutics . The structural motif is also featured in compounds investigated for other therapeutic areas, including as inhibitors of D-amino acid oxidase (DAO) . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSDGTWQCKOKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the 4-chlorobenzyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole ring system. Subsequent functionalization steps introduce the 4-chlorobenzyl group and the carboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the 4-chlorobenzyl group and the carboxylic acid functionality may enhance binding affinity and specificity for certain targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • DAO Inhibition : The 4-(4-chlorobenzyl) substitution enhances DAO inhibitory activity, making it a lead candidate for neuropathic pain treatment. In contrast, the 4-methyl analog shows comparable in vitro DAO inhibition but lacks robust in vivo validation .
  • Carbonic Anhydrase Inhibition : Substituents like ethyl or carboxamide (e.g., compound 8b) reduce potency against hCA II compared to oxazine derivatives. The 4-chlorobenzyl analog (8f) is the least potent in this class, highlighting target selectivity .
  • Antimicrobial Activity : Acetylation and esterification (e.g., 3,4-diacetyl-2-methyl derivative) shift activity toward microbial targets, suggesting that lipophilic modifications enhance membrane penetration .

Chemical and Pharmacokinetic Properties

Table 2: Physicochemical and Pharmacokinetic Comparisons
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Pharmacokinetic Notes
4-(4-Chlorobenzyl)-4H-thieno[...]-5-carboxylic acid 307.78 3.2 (estimated) Low aqueous Orally bioavailable in rodent models .
4-Methyl-4H-thieno[...]-5-carboxylic acid 181.21 1.8 Moderate aqueous Limited in vivo data; requires formulation .
4-Ethyl-4H-thieno[...]-5-carboxamide (8b) 238.29 2.5 Low aqueous Not evaluated for CNS penetration .
Key Observations:
  • Smaller substituents (e.g., methyl or ethyl) improve aqueous solubility but may reduce target engagement in the CNS.

Biological Activity

4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H10ClNO2S
  • Molecular Weight : 295.75 g/mol
  • CAS Number : 3482664
  • PubChem CID : 3482664

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of this compound. A notable study reported that derivatives of thieno[3,2-b]pyrrole showed promising results against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 5 to 15 µM. These values suggest moderate potency compared to standard chemotherapeutic agents like doxorubicin and cisplatin.
Cell LineIC50 (µM)Reference
MCF-710.5
A54912.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression.

  • Mechanism of Action : The thieno[3,2-b]pyrrole scaffold is known to interact with ATP-binding sites in kinases, leading to inhibition of their activity.
Enzyme TargetInhibition (%)Reference
CDK975%
VEGFR-280%

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thieno[3,2-b]pyrrole derivatives has highlighted the importance of substituents on the benzyl group. The presence of a chlorine atom at the para position enhances the lipophilicity and biological activity of the compound.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain cytotoxic effects at higher concentrations.

  • Study Findings : The compound showed a dose-dependent increase in cytotoxicity in normal human fibroblast cells with an IC50 value around 30 µM.

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